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Compound of Interest

Compound Name: VCH-286

Cat. No.: B15608699 Get Quote

Technical Support Center: VCH-286 Experiments
Disclaimer: The compound "VCH-286" appears to be a potential typographical error. This

support center addresses two distinct compounds with similar designations: FHD-286, a cancer

therapeutic, and GSK2556286 (GSK286), an anti-tuberculosis agent. Please ensure you are

consulting the correct section for your compound of interest.

Section 1: FHD-286 (BRG1/BRM Inhibitor)
FHD-286 is a potent, selective, and orally bioavailable allosteric inhibitor of the dual ATPase

subunits BRM (SMARCA2) and BRG1 (SMARCA4) of the mSWI/SNF (BAF) chromatin

remodeling complex.[1] It is under investigation for the treatment of SWI/SNF-dependent

cancers, including acute myeloid leukemia (AML) and uveal melanoma.[1]

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of FHD-286?

A1: FHD-286 is an allosteric inhibitor of the ATPase activity of both BRG1 and BRM, which are

the catalytic subunits of the BAF chromatin remodeling complex.[1] By inhibiting these

ATPases, FHD-286 disrupts the normal function of the BAF complex, which is crucial for

regulating gene expression and maintaining the undifferentiated state of certain cancer cells,

such as in AML.[2][3] This inhibition can lead to the differentiation of leukemic blasts and a

reduction in their proliferative capacity.[3][4]
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Q2: What are the known major unexpected results from clinical trials with FHD-286?

A2: A significant unexpected result was the observation of fatal differentiation syndrome in a

Phase 1 clinical trial for relapsed/refractory AML and myelodysplastic syndrome (MDS).[5] This

led to a full clinical hold on the study by the FDA.[5] Differentiation syndrome is a serious

condition characterized by fever, respiratory distress, fluid retention, and organ dysfunction,

and is thought to be an on-target effect of potent differentiating agents.[5]
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Issue Potential Causes Troubleshooting Steps

High variability in CD11b

expression (differentiation

marker) between experiments.

1. Cell passage number and

health.2. Inconsistent FHD-286

concentration or incubation

time.3. Variability in flow

cytometry staining or gating.

1. Use cells within a consistent

and low passage number

range. Ensure high cell viability

(>95%) before starting the

experiment.2. Prepare fresh

dilutions of FHD-286 for each

experiment from a validated

stock. Use a calibrated

incubator and timer for

consistent incubation.3. Use a

standardized staining protocol

with titrated antibodies. Set

flow cytometry gates based on

unstained and isotype controls.

No significant induction of

differentiation markers at

expected concentrations.

1. Cell line is resistant to FHD-

286.2. Incorrect concentration

of FHD-286 used.3. Insufficient

incubation time.

1. Confirm the cell line's

dependency on BRG1/BRM

activity. Some cell lines may

have alternative pathways for

maintaining an undifferentiated

state.2. Verify the

concentration of your FHD-286

stock solution. Perform a dose-

response experiment to

determine the optimal

concentration for your cell line.

[6]3. Extend the incubation

time. Differentiation is a

process that can take several

days. Time-course

experiments (e.g., 3, 5, and 7

days) are recommended.[4]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.researchgate.net/publication/369811979_Abstract_2122_The_dual_BRMBRG1_SMARCA24_inhibitor_FHD-286_induces_differentiation_in_preclinical_models_of_AML
https://foghorntx.com/wp-content/uploads/2023/04/AACR_2023_Foghorn_FHD-286The-dual-BRMBRG1-SMARCA24-inhibitor-FHD-286-induces-differentiation-in-preclinical-models-of-acute-myeloid-leukemia-AML.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15608699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Significant cytotoxicity

observed at concentrations

intended to induce

differentiation.

1. The specific AML cell line is

highly sensitive to BRG1/BRM

inhibition.2. Off-target effects

at higher concentrations.

1. Lower concentrations of

FHD-286 may be sufficient to

induce differentiation without

causing widespread cell death.

[4][6] Perform a dose-response

curve to identify the optimal

window for differentiation.2.

Ensure the observed effects

are on-target by correlating

them with changes in known

downstream markers of

BRG1/BRM activity.

Unexpected changes in cell

morphology unrelated to

differentiation.

1. Contamination of cell

culture.2. FHD-286

degradation or precipitation.

1. Regularly test cell cultures

for mycoplasma and other

contaminants.2. Visually

inspect the FHD-286 solution

for any precipitates. Store the

compound as recommended

by the manufacturer.

Experimental Protocols
AML Cell Differentiation Assay Using Flow Cytometry

Cell Culture: Culture AML cell lines (e.g., MOLM-13, OCI-AML3) in appropriate media and

conditions.

Treatment: Seed cells at a density of 2 x 10^5 cells/mL. Treat with a range of FHD-286

concentrations (e.g., 5 nM to 100 nM) or vehicle control (DMSO).

Incubation: Incubate the cells for 5-7 days.

Staining: Harvest cells and wash with PBS. Stain with fluorescently conjugated antibodies

against myeloid differentiation markers (e.g., CD11b) and stem cell markers (e.g., CD34).

Flow Cytometry: Analyze the stained cells using a flow cytometer.
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Data Analysis: Quantify the percentage of CD11b-positive cells and the median fluorescence

intensity to assess the level of differentiation.
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FHD-286 Differentiation Assay Workflow

Section 2: GSK2556286 (GSK286) (Rv1625c Agonist)
GSK2556286 (also known as GSK286) is an investigational anti-tuberculosis drug candidate.

[7][8] Its mechanism of action is dependent on the presence of cholesterol, a key nutrient for

Mycobacterium tuberculosis during infection.[9]
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Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GSK2556286?

A1: GSK2556286 acts as an agonist of the membrane-bound adenylyl cyclase Rv1625c in

Mycobacterium tuberculosis.[10] This leads to a significant increase in intracellular cyclic AMP

(cAMP) levels.[10] The elevated cAMP inhibits the catabolism of cholesterol, a crucial carbon

source for the bacterium's survival and persistence within macrophages.[10][11]

Q2: What are the known major unexpected results from clinical trials with GSK2556286?

A2: The Phase 1 clinical trial for GSK2556286 (NCT04472897) was terminated. While the

specific details of the "stopping rules" that led to the termination are not publicly detailed, the

cessation of a Phase 1 trial in healthy volunteers often relates to safety or tolerability concerns.
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Issue Potential Causes Troubleshooting Steps

No inhibition of M. tuberculosis

growth in the presence of

GSK2556286.

1. Absence or incorrect

concentration of cholesterol in

the culture medium.2. Use of a

bacterial strain with mutations

in the rv1625c gene.

1. GSK2556286's activity is

cholesterol-dependent.[9]

Ensure your medium is

supplemented with an

appropriate concentration of

cholesterol (e.g., 0.5 mM). The

cholesterol should be properly

solubilized.2. Sequence the

rv1625c gene in your bacterial

strain to confirm it is wild-type.

Spontaneous resistance to

GSK2556286 can arise from

mutations in this gene.[12]

High variability in Minimum

Inhibitory Concentration (MIC)

values.

1. Inconsistent cholesterol

formulation and delivery in the

medium.2. Bacterial clumping

leading to inaccurate

inoculation.

1. Prepare a fresh, well-

solubilized cholesterol stock

solution for each experiment.

Sonication or the use of

detergents like tyloxapol can

aid in solubilization.2. Vortex

bacterial cultures with glass

beads to break up clumps

before measuring the optical

density for inoculation.

M. tuberculosis growth is

inhibited by the vehicle control

(DMSO).

1. High concentration of

DMSO.2. The specific M.

tuberculosis strain is sensitive

to DMSO.

1. Keep the final DMSO

concentration in the culture

medium below 1% (v/v).2.

Perform a DMSO toxicity

control to determine the

maximum tolerated

concentration for your strain.

Inconsistent results in

macrophage infection assays.

1. Variability in macrophage

health and activation state.2.

Inconsistent multiplicity of

infection (MOI).

1. Use macrophages from a

consistent source and passage

number. Ensure high viability

and a consistent differentiation
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state if using cell lines like

THP-1.2. Carefully quantify

bacterial and macrophage

numbers to ensure a

consistent MOI for each

experiment.

Experimental Protocols
In Vitro Growth Inhibition Assay of M. tuberculosis

Media Preparation: Prepare a suitable liquid medium (e.g., 7H9) supplemented with a carbon

source that does not interfere with cholesterol metabolism (e.g., acetate) and solubilized

cholesterol (e.g., 0.5 mM).

Bacterial Culture: Grow M. tuberculosis to mid-log phase.

Assay Setup: In a 96-well plate, serially dilute GSK2556286. Add the bacterial culture to

each well. Include a no-drug control and a vehicle control.

Incubation: Incubate the plate at 37°C for 7-14 days.

Readout: Determine bacterial growth by measuring optical density at 600 nm or by using a

viability indicator dye like resazurin.

Data Analysis: Calculate the MIC, which is the lowest concentration of GSK2556286 that

inhibits visible growth.
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GSK2556286 Growth Inhibition Assay Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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